2-(2-Cyclohexylethoxy)aniline
Overview
Description
2-(2-Cyclohexylethoxy)aniline is an organic compound with the molecular formula C14H21NO. It is characterized by the presence of a cyclohexyl group attached to an ethoxy group, which is further connected to an aniline moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethoxy)aniline typically involves the reaction of 2-chloroethanol with cyclohexylmagnesium bromide to form 2-cyclohexylethanol. This intermediate is then reacted with aniline in the presence of a base such as sodium hydride to yield this compound .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to cyclohexylethoxy derivatives with different functional groups.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexylethoxy derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-(2-Cyclohexylethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylethoxy)aniline involves its interaction with molecular targets such as nuclear factor-erythroid 2-related factor 2 (Nrf2). By inhibiting Nrf2 activity, the compound enhances the radiosensitivity of cancer cells, leading to increased cell death upon exposure to ionizing radiation . This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to modulate redox homeostasis plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyclohexylethoxy)aniline: Shares a similar structure but with a different substitution pattern on the aniline ring.
2-(2-Cyclohexylethoxy)benzoic acid: Contains a carboxylic acid group instead of an amine group.
2-(2-Cyclohexylethoxy)phenol: Features a hydroxyl group in place of the amine group
Uniqueness
2-(2-Cyclohexylethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a radiosensitizer and its interactions with Nrf2 distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(2-cyclohexylethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWINHTNYUQWVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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